molecular formula C22H22N4O2S B2903904 1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione CAS No. 332905-30-3

1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2903904
CAS No.: 332905-30-3
M. Wt: 406.5
InChI Key: DYAASOOLNICKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple functional groups such as methyl, phenylethylthio, and benzyl groups attached to a purine core. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

CAS No.

332905-30-3

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5

IUPAC Name

7-benzyl-1,3-dimethyl-8-(2-phenylethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C22H22N4O2S/c1-24-19-18(20(27)25(2)22(24)28)26(15-17-11-7-4-8-12-17)21(23-19)29-14-13-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3

InChI Key

DYAASOOLNICKAL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the methyl, phenylethylthio, and benzyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced functional groups such as alcohols or amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione can be compared with other similar compounds in the purine family:

    1,3-Dimethylxanthine: Known for its stimulant effects and commonly found in caffeine.

    7-Benzylguanine: Studied for its potential use in cancer therapy as an inhibitor of DNA repair enzymes.

    8-Phenylethylthioadenine: Investigated for its antiviral properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.